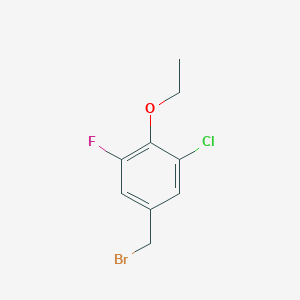

3-Chloro-4-ethoxy-5-fluorobenzyl bromide

Vue d'ensemble

Description

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is an organic compound with the molecular formula C9H9BrClFO It is characterized by the presence of a benzene ring substituted with chloro, ethoxy, and fluoro groups, along with a bromomethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide typically involves the bromination of 3-chloro-4-ethoxy-5-fluorotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

3-Chloro-4-ethoxy-5-fluorotoluene+Br2→3-Chloro-4-ethoxy-5-fluorobenzyl bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-ethoxy-5-fluorobenzyl bromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Methyl-substituted benzene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Chloro-4-ethoxy-5-fluorobenzyl bromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy and specificity of drugs.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral agents, particularly those targeting HIV. The compound has been utilized in the preparation of derivatives that exhibit potent integrase inhibitory activity, contributing to the development of effective treatments for HIV infections .

Agrochemical Development

The compound is also significant in the agrochemical sector, where it is employed in the formulation of herbicides and pesticides. The introduction of fluorine into its structure often enhances biological activity and selectivity against target pests.

Case Study: Herbicide Formulation

Research has demonstrated that derivatives of this compound can be developed into novel herbicides that show improved efficacy compared to traditional compounds. These formulations have been tested in various agricultural settings, yielding promising results in weed control while minimizing environmental impact.

Materials Science

In materials science, this compound is used to synthesize advanced materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating polymers and other materials.

Case Study: Polymer Synthesis

The compound has been employed in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions, such as coatings and sealants .

Environmental Research

The environmental impact of fluorinated compounds is a growing area of research. Studies involving this compound focus on its degradation pathways and potential ecological effects.

Case Study: Degradation Studies

Research has shown that understanding the degradation pathways of this compound can inform safer usage guidelines for agrochemicals containing it. Investigations into its environmental persistence and toxicity are critical for assessing risks associated with its application in agriculture.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for antiviral agents | Effective integrase inhibitors for HIV treatment |

| Agrochemicals | Herbicide and pesticide formulation | Improved efficacy in weed control |

| Materials Science | Synthesis of fluorinated polymers | Enhanced thermal stability and chemical resistance |

| Environmental Research | Study of degradation pathways | Insights into ecological impact and safety guidelines |

Mécanisme D'action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzyl bromide involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of receptor function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-ethoxy-5-fluorotoluene

- 3-Chloro-4-ethoxy-5-fluorobenzaldehyde

- 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Uniqueness

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups into the benzene ring. Its combination of chloro, ethoxy, and fluoro substituents also provides distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Activité Biologique

3-Chloro-4-ethoxy-5-fluorobenzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

This compound has the molecular formula C9H9BrClF and a molecular weight of 267.52 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving the appropriate precursors. Its structure includes a chloro group, an ethoxy group, and a fluorine atom, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control compounds.

| Bacterial Strain | Inhibition Zone (mm) | Control Compound (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 8 |

| Pseudomonas aeruginosa | 10 | 6 |

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies using human cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.

A recent study reported the following IC50 values for various cancer cell lines:

These findings indicate that the compound may act by inhibiting specific cellular pathways involved in cancer proliferation.

The mechanism of action for this compound appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell survival and apoptosis.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by MDPI reported that the compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

- Cancer Cell Line Analysis : Another research article focused on the anticancer properties of this compound, revealing that it induced apoptosis in breast cancer cells through caspase activation and PARP cleavage .

- In Vivo Studies : Animal model studies indicated that treatment with the compound led to reduced tumor growth in xenograft models, further supporting its potential as an anticancer drug .

Propriétés

IUPAC Name |

5-(bromomethyl)-1-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPCDMJXUHSHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.